N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide
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Overview
Description
“N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” is a chemical compound used in scientific research. It offers diverse applications, from drug development to material synthesis, due to its unique properties and structure. It is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of phenoxy acetamide and its derivatives has been a subject of recent investigations . These studies have combined chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds . The synthesis process involves many chemical techniques as well as new computational chemistry applications .Molecular Structure Analysis
The molecular structure of “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” and its derivatives is a key factor in their pharmacological activities . The structure is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis
The chemical reactions involving “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” are part of its synthesis process . These reactions involve the use of various chemical techniques and computational chemistry applications .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” contribute to its unique structure and diverse applications. These properties are a result of the specific molecular interactions in terms of molecular structure with triggered functional groups .Scientific Research Applications
Chemical Synthesis and Modification
Research on sulfonyl derivatives of phenoxyacetamide demonstrates the potential for chemical synthesis and modification of related compounds. The treatment with chlorosulfonic acid leads to the formation of sulfonyl chlorides, which can be further characterized or converted into other derivatives, showcasing the chemical versatility of these compounds for further modifications and applications in medicinal chemistry (Cremlyn & Pannell, 1978).
Pharmacological Potential
The novel sulfonylamino compound, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA), has been identified as a potent and selective potentiator of AMPA receptors, suggesting its potential therapeutic application in neurodegenerative diseases and cognitive disorders. This compound demonstrates specificity towards AMPA receptor modulation, highlighting its pharmacological significance (Sekiguchi et al., 1997).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study on the synthesis of 2-(substituted phenoxy) acetamide derivatives revealed potential anticancer, anti-inflammatory, and analgesic activities. Compounds containing 1-phenylethylamine as the basic moiety attached to substituted phenols showed promising results against breast cancer and neuroblastoma cell lines. This research suggests the possibility of developing therapeutic agents based on the structural framework similar to N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide (Rani et al., 2014).
Advanced Material Applications
The synthesis and characterization of sulfide and sulfoxide-based poly(ether-amide)s introduce a new avenue for material science applications. These polymers, derived from phenoxy acetic acid derivatives similar in structural features to N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide, exhibit good thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (Shockravi et al., 2006).
Future Directions
The future directions for “N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide” and its derivatives involve the design of new derivatives that could be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new opportunities for chemists .
properties
IUPAC Name |
N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-18-17(20)13-23-16-9-7-15(8-10-16)19-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3,(H,18,20)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLUZLAEAJADQK-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[4-(2-phenylethenesulfonamido)phenoxy]acetamide |
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